Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Description

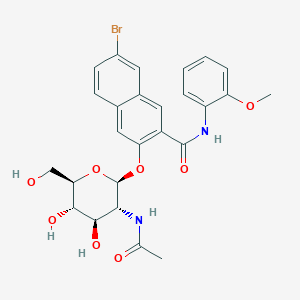

Naphthol AS-BI N-acetyl-beta-D-glucosaminide (CAS: 3395-37-7) is a synthetic chromogenic substrate widely used in histochemistry and enzymology to detect N-acetyl-beta-D-glucosaminidase (NAGase), a lysosomal hydrolase involved in glycoprotein catabolism . This compound consists of a naphthol AS-BI moiety linked to N-acetyl-beta-D-glucosaminide via a beta-glycosidic bond. Upon enzymatic cleavage, the naphthol group reacts with diazonium salts (e.g., hexazonium pararosanilin) to form an insoluble azo dye, enabling precise localization of enzyme activity in tissues . Its molecular formula is C26H27BrN2O8, with a molecular weight of 575.41 g/mol .

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKUPXKUQREOC-CFXNPWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-37-7 | |

| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis Overview

The synthesis of Naphthol AS-BI N-acetyl-beta-D-glucosaminide involves the reaction of naphthol AS-BI anisidide with acetochloroglucosamine under specific conditions. This process is similar to that described by Leaback and Walker for the preparation of phenyl and alpha-naphthyl N-acetyl-beta-glucosaminides.

Detailed Synthesis Procedure

- Starting Materials : Naphthol AS-BI anisidide and acetochloroglucosamine are the primary reactants.

- Reaction Conditions : The reaction is typically carried out in aqueous alkaline acetone. For example, 4.46 g (12 mmol) of naphthol AS-BI anisidide and 3.65 g (10 mmol) of acetochloroglucosamine are mixed in 200 ml of cold acetone. The mixture is then treated with 50 ml of 1.6% potassium hydroxide.

- Reaction Time and Temperature : The reaction mixture is allowed to stand for 18 hours at room temperature (20 to 25°C).

- Post-Reaction Treatment : After the reaction, the compound is treated with methanolic ammonia to remove O-acetyl groups. It is then recrystallized to obtain a suitable substrate for enzymatic assays.

Stock Solution Preparation

For research purposes, stock solutions of this compound can be prepared as follows:

| Amount of Compound | Concentration | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 1.7379 mL |

| 5 mg | 1 mM | 8.6895 mL |

| 10 mg | 1 mM | 17.3789 mL |

| 1 mg | 5 mM | 0.3476 mL |

| 5 mg | 5 mM | 1.7379 mL |

| 10 mg | 5 mM | 3.4758 mL |

| 1 mg | 10 mM | 0.1738 mL |

| 5 mg | 10 mM | 0.8689 mL |

| 10 mg | 10 mM | 1.7379 mL |

To enhance solubility, the tube can be heated to 37°C and then oscillated in an ultrasonic bath for some time.

Histological Applications

This compound is used as a substrate for the histological demonstration of N-acetyl-beta-glucosaminidase activity. This enzyme is involved in the breakdown of glycosaminoglycans and is found in various tissues, including liver and kidney cells. The staining technique allows for the localization of enzyme activity within cells, often appearing as discrete granules at specific cytoplasmic sites.

Analyse Des Réactions Chimiques

Naphthol AS-BI N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under controlled conditions.

Common reagents used in these reactions include acids, bases, and specific enzymes like beta-hexosaminidase . The major products formed depend on the type of reaction and the conditions applied.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C26H27BrN2O8

- Molecular Weight : 575.4 g/mol

- CAS Number : 3395-37-7

Naphthol AS-BI N-acetyl-beta-D-glucosaminide serves as a substrate for various enzymes, particularly β-hexosaminidases, which are crucial in biochemical assays.

Biochemical Applications

-

Enzyme Substrate :

- NAG is primarily used as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase (Hex) in various assays. It facilitates the determination of enzyme activity by producing a colored product upon hydrolysis.

- Case Study : In a study assessing the enzymatic activity of human seminal plasma, two isoenzymes (Hex A and Hex B) were characterized using NAG as a substrate, revealing specific activities of 26 and 60 units/mg of protein respectively .

-

Histochemical Staining :

- The compound is employed in histochemical techniques to visualize the distribution of N-acetyl-beta-D-glucosaminidase activity in tissues.

- Application Example : Hayashi (1965) demonstrated the use of NAG in histochemical staining to visualize enzyme activity in various tissues, including kidney and epididymis, highlighting its utility in tissue localization studies .

-

Immunological Studies :

- NAG is also utilized in immunological assays to study glycosylation patterns on proteins and their implications in disease states.

- Research Insight : Studies have indicated that alterations in β-hexosaminidase activity can serve as biomarkers for certain diseases, demonstrating the relevance of NAG in clinical diagnostics .

Data Table: Summary of Applications

Case Studies and Research Findings

- Histochemical Techniques :

- Clinical Relevance :

- Microbial Studies :

Mécanisme D'action

The primary mechanism of action for Naphthol AS-BI N-acetyl-beta-D-glucosaminide involves its hydrolysis by beta-hexosaminidase. This enzyme cleaves the glycosidic bond, releasing N-acetyl-beta-D-glucosamine and a naphthol derivative . This reaction is crucial for studying the enzyme’s activity and understanding its role in various biological processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural and functional differences between Naphthol AS-BI N-acetyl-beta-D-glucosaminide and analogous substrates:

Key Observations:

Sensitivity : Fluorescent substrates like 4-methylumbelliferyl derivatives offer higher sensitivity than chromogenic ones but require specialized equipment . Naphthol AS-BI-based substrates strike a balance between sensitivity and ease of use in histochemistry .

Specificity: this compound shows high specificity for lysosomal NAGase, as evidenced by inhibition studies with N-acetylglucosaminolactone . In contrast, 4-nitrophenyl derivatives may cross-react with other hexosaminidases .

Tissue Localization : this compound localizes NAGase activity to lysosomal granules in proximal kidney tubules and hepatic pericanalicular regions, correlating with lysosomal enzyme distribution . Beta-glucuronidase substrates, however, highlight macrophage-rich areas .

Kinetic and Methodological Comparisons

Reaction Kinetics

- This compound : Requires coupling agents (e.g., hexazonium pararosanilin) for azo dye formation. Reaction rates depend on substrate concentration (optimal at 0.5 mM) and incubation time (10–60 minutes) .

- 4-Nitrophenyl Derivatives: Enable real-time rate assays due to immediate color development. Additives like diethylaminoethyl-alpha-cyclodextrin (DEn-CD) enhance ionization of 4-nitrophenol at pH 5.5, improving detection .

- 4-Methylumbelliferyl Derivatives : Provide rapid, continuous fluorescence readouts with Km values ~0.1–0.5 mM, ideal for kinetic studies .

Limitations

Activité Biologique

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a synthetic substrate primarily used for histochemical demonstrations of N-acetyl-beta-glucosaminidase activity. This compound has garnered attention in various biochemical and clinical studies due to its role in enzyme assays and potential implications in pathological conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : CHBrNO

- Molecular Weight : 575.41 g/mol

- CAS Number : 3395-37-7

- Form : Powder

- Storage : -20°C

This compound acts as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase), which hydrolyzes the glycosidic bond in glycosaminoglycans. This enzymatic activity is crucial for various biological processes, including cell signaling, immune response, and the degradation of extracellular matrix components.

Enzymatic Assays

The compound is widely utilized in histochemical assays to visualize N-acetyl-beta-glucosaminidase activity in tissues. The reaction produces a colored precipitate that can be observed under a microscope, facilitating the study of enzyme localization and activity in different tissues.

Table 1: Enzymatic Activity of this compound

| Tissue Type | Enzyme Activity (Units/mg Protein) | Observations |

|---|---|---|

| Kidney | 26 | High activity in proximal tubules |

| Liver | 60 | Elevated activity in Kupffer cells |

| Tumor Tissue | Elevated | Significant increase in malignancies |

Clinical Implications

Research has shown that increased levels of N-acetyl-beta-glucosaminidase are associated with various malignancies. A study indicated that patients with solid tumors exhibited significantly elevated enzyme activity in circulating monocytes compared to healthy controls . This suggests a potential role for NAGase as a biomarker for cancer diagnosis and prognosis.

Case Studies

- Histochemical Demonstration : Hayashi (1965) demonstrated the use of this compound as a substrate for localizing N-acetyl-beta-glucosaminidase activity in rat kidney and liver tissues. The study highlighted the specificity of the substrate and its effectiveness in identifying enzyme presence in pathological conditions .

- Cancer Research : A recent study explored the correlation between elevated N-acetyl-beta-glucosaminidase activity and tumor progression. The findings suggested that monitoring enzyme levels could provide insights into tumor dynamics and patient outcomes .

Inhibitory Studies

Inhibitory studies have revealed that certain compounds can affect the enzymatic activity of N-acetyl-beta-glucosaminidase. For instance, thiol-reactive agents such as silver salts and mercuric salts significantly inhibit enzyme activity, indicating the importance of thiol groups at active sites .

Table 2: Inhibition Effects on Enzyme Activity

| Inhibitor | Inhibition (%) at 20 mM |

|---|---|

| Silver Salts | 85 |

| Mercuric Salts | 90 |

| Acetate | 70 |

| Arsenite | 65 |

Q & A

Q. What are the standard protocols for detecting beta-hexosaminidase activity using Naphthol AS-BI N-acetyl-beta-D-glucosaminide?

- Methodological Answer : Prepare a substrate solution by dissolving the compound in DMF (50 mg/mL) and dilute in a buffer system (e.g., veronal acetate, pH 8.9). Incubate tissue sections or lysates at 37°C for 10–30 minutes. Use hexazotized new fuchsin or Fast Garnet GBC for azo-coupling to visualize enzymatic activity. Quantify via image analysis of pixel intensities .

Q. How does solvent choice impact the experimental use of this compound?

Q. What are the best practices for storing this compound to maintain stability?

Q. Which detection methods are compatible with this substrate in histochemical assays?

- Methodological Answer : Pair with diazonium salts (e.g., hexazotized new fuchsin) for red azo-dye formation. For fluorescence-based assays, substitute with fluorogenic substrates like 4-methylumbelliferyl derivatives. Validate specificity using beta-hexosaminidase inhibitors (e.g., N-acetyl-galactosaminidase) .

Advanced Research Questions

Q. How can substrate inhibition be mitigated in kinetic studies of beta-hexosaminidase?

Q. What strategies differentiate beta-hexosaminidase isoenzymes in complex biological samples?

- Methodological Answer : Isoenzymes (HEX A, HEX B) can be distinguished via:

Q. How can conflicting activity measurements across tissues be resolved?

Q. What considerations are critical for in vivo studies assessing lysosomal dysfunction?

- Methodological Answer : Administer the substrate intraperitoneally (1–5 mg/kg) in model organisms (e.g., diabetic rodents). Monitor urinary NAG (N-acetyl-beta-D-glucosaminidase) levels as a biomarker. Pair with immunohistochemistry to localize enzyme activity in target tissues (e.g., renal podocytes or dopaminergic neurons) .

Key Notes

- Advanced Applications : The substrate is pivotal in studying lysosomal storage disorders (e.g., Sandhoff disease) and neurodegenerative models (e.g., α-synuclein toxicity) .

- Contradictions : Discrepancies in activity may arise from tissue-specific isoforms or improper solubilization. Always validate with orthogonal methods (e.g., Western blot for enzyme expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.